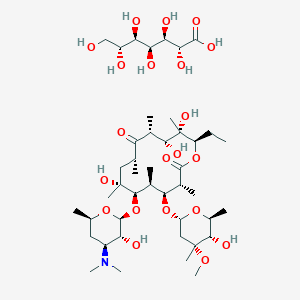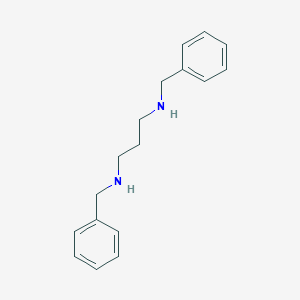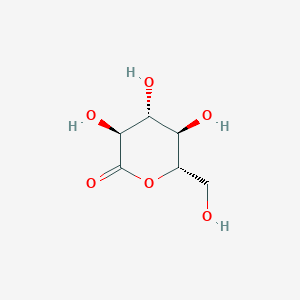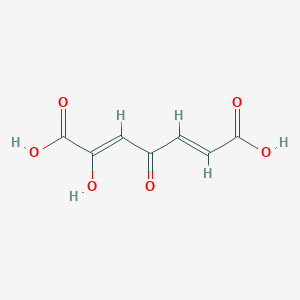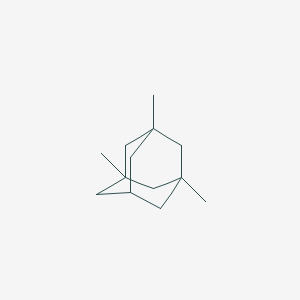
1,3,5-Trimethyladamantane
Overview
Description
1,3,5-Trimethyladamantane is a derivative of alkyladamantane . It is used to study alkyladamantane adsorption on graphitized thermal carbon black . The molecular formula is C13H22 .
Molecular Structure Analysis
The molecular structure of 1,3,5-Trimethyladamantane can be represented by the formula C13H22 . More detailed structural information, including 2D and 3D representations, can be found in various chemical databases .
Physical And Chemical Properties Analysis
1,3,5-Trimethyladamantane has a molecular weight of 178.31 . It has a density of 1.0±0.1 g/cm3, a boiling point of 207.9±7.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.2 mmHg at 25°C . Other properties include an enthalpy of vaporization of 42.6±0.8 kJ/mol, a flash point of 69.9±11.7 °C, and an index of refraction of 1.522 .
Scientific Research Applications
Thermodynamic Properties and Phase Change Data
1,3,5-Trimethyladamantane: has been studied for its thermodynamic properties, which are crucial in understanding its behavior under different conditions. The compound has a melting point of 253.6 K and exhibits significant enthalpy changes during phase transitions . These properties are essential for applications that require precise thermal management and are also valuable for the synthesis and design of new materials with specific thermal characteristics.
Gas Chromatography
Due to its unique structure, 1,3,5-Trimethyladamantane is used as a standard in gas chromatography for calibrating the system and studying the behavior of similar organic compounds. Its well-defined peaks and stable structure make it an ideal compound for analytical methods in chemical analysis .
Adsorption Studies
This compound is utilized in adsorption studies, particularly in understanding the adsorption of alkyladamantanes on surfaces like graphitized thermal carbon black . Such studies are fundamental in the development of advanced filtration systems, sensors, and catalysis processes.
Material Science Research
The adamantane derivatives, including 1,3,5-Trimethyladamantane , are of interest in material science for the development of new materials with desirable properties such as high stability, resistance to harsh conditions, and potential for inclusion in complex molecular frameworks .
Biological Research
In biological research, 1,3,5-Trimethyladamantane serves as a model compound to study the biotransformation processes via strains of bacteria like Pseudomonas. Understanding these processes can lead to advancements in bioremediation and the development of bio-based chemical production methods .
Chemical Synthesis
1,3,5-Trimethyladamantane: is also used in the synthesis of other complex molecules. Its stable cage-like structure makes it a valuable building block in organic synthesis, leading to the creation of new compounds with potential applications in pharmaceuticals and materials science .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Mode of Action
The compound’s structure suggests that it may interact with its targets through steric hindrance . The presence of methyl groups in the bridgehead positions of the cage structure of the compound could create significant steric hindrances, which could affect the compound’s reactivity .
properties
IUPAC Name |
1,3,5-trimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-11-4-10-5-12(2,7-11)9-13(3,6-10)8-11/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCACLGXPFTYVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220966 | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyladamantane | |
CAS RN |
707-35-7 | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trimethyladamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



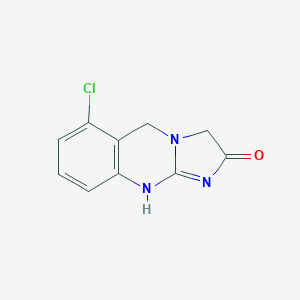
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
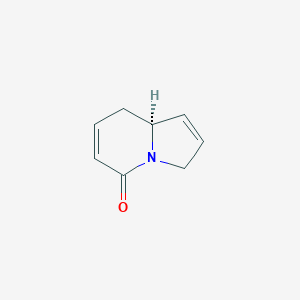
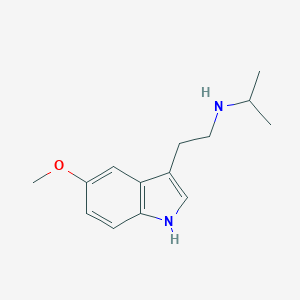
![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)

![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)
